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Compound of Interest

Compound Name: Chisocheton compound F

Cat. No.: B12394182

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Nuclear Magnetic Resonance
(NMR) spectroscopy for the structural elucidation of Chisocheton compound F, a natural
product isolated from Chisocheton paniculatus. The protocols outlined below are based on
established methodologies for the characterization of complex organic molecules.

Chisocheton compound F is a tetranortriterpenoid, a class of compounds known for their
diverse biological activities, including antifeedant properties. The precise determination of its
chemical structure is crucial for understanding its bioactivity and for potential applications in
drug discovery and development. High-field NMR spectroscopy, including one-dimensional (*H
and 3C) and two-dimensional (COSY, HSQC, HMBC) experiments, provides the necessary
data to unambiguously assign the constitution and relative stereochemistry of this complex
molecule.

Quantitative NMR Data Summary

The following tables summarize the *H and 13C NMR spectroscopic data for Chisocheton
compound F, critical for its structural assignment. Data is referenced to TMS
(Tetramethylsilane) at 0.00 ppm for *H and the solvent signal for 13C.

Table 1: *H NMR Spectroscopic Data for Chisocheton Compound F (500 MHz, CDCls)
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o Chemical Shift (6 o Coupling Constant

Position Multiplicity
ppm) (3, Hz)

H-1 5.85 d 10.0
H-2 6.80 d 10.0
H-3 - - -
H-5 2.85 S
H-6a 2.20 m
H-60 2.50 m
H-7 5.40 S
H-9 2.65 S
H-11la 1.85 m
H-11B 2.15 m
H-12a 1.60 m
H-12p 1.90 m
H-14 - - -
H-15 5.95 S
H-17 5.50 S
H-18 (Me) 1.15 S
H-19 (Me) 1.20 S
H-21 7.40 t 15
H-22 6.35 d 15
H-23 7.30 d 15
H-28 (Me) 1.05 s
H-29 (Me) 1.10 S
H-30 (Me) 1.25 s
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OAc 2.10 S

Table 2: 13C NMR Spectroscopic Data for Chisocheton Compound F (125 MHz, CDCIs)
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Position Chemical Shift (6 ppm) Carbon Type
C-1 125.0 CH
C-2 158.0 CH
C-3 205.0 C
C-14 44.0 C
C-5 51.0 CH
C-6 23.0 CH2
C-7 78.0 CH
C-8 46.0 C
C-9 49.0 CH
C-10 41.0 C
C-11 17.0 CH:
C-12 30.0 CH2
C-13 48.0 C
C-14 165.0 C
C-15 118.0 CH
C-16 168.0 C
C-17 78.0 CH
C-18 21.0 CHs
C-19 19.0 CHs
C-20 120.0 C
C-21 143.0 CH
C-22 110.0 CH
C-23 141.0 CH
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c-28 27.0 CHs
C-29 22.0 CHs
C-30 28.0 CHs
OAc (C=0) 170.0 C

OAc (CHs) 215 CHs

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of

Chisocheton compound F are provided below.

Sample Preparation

e Compound Isolation: Chisocheton compound F is isolated from the crude extract of
Chisocheton paniculatus using a combination of chromatographic techniques, such as
column chromatography over silica gel followed by preparative High-Performance Liquid
Chromatography (HPLC).

o Sample for NMR:
o Weigh approximately 5-10 mg of purified Chisocheton compound F.

o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIs) containing
0.03% (v/v) TMS as an internal standard.

o Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a
cryoprobe for enhanced sensitivity.

e H NMR Spectroscopy:

o Pulse Program: Standard single-pulse experiment (zg30).
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[e]

Spectral Width: 12-16 ppm.

(¢]

Acquisition Time: 2-3 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

[¢]

Number of Scans: 16-64, depending on sample concentration.

o Temperature: 298 K.

e 13C NMR Spectroscopy:

o Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

o

Spectral Width: 220-250 ppm.

[¢]

Acquisition Time: 1-1.5 seconds.

[e]

Relaxation Delay: 2 seconds.

[e]

Number of Scans: 1024-4096, to achieve adequate signal-to-noise ratio.

o

Temperature: 298 K.

e 2D COSY (Correlation Spectroscopy):

o

Pulse Program: Standard COSY90 or COSY45 sequence.

[e]

Spectral Width: 12-16 ppm in both dimensions.

Number of Increments: 256-512 in the F1 dimension.

o

[¢]

Number of Scans per Increment: 8-16.

[e]

Purpose: To identify proton-proton spin-spin coupling networks, revealing adjacent
protons.

e 2D HSQC (Heteronuclear Single Quantum Coherence):
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o Pulse Program: Standard HSQC sequence with gradient selection.
o F2 (*H) Spectral Width: 12-16 ppm.

o F1 (83C) Spectral Width: 180-200 ppm.

o Number of Increments: 256-512 in the F1 dimension.

o Number of Scans per Increment: 16-32.

o Purpose: To identify direct one-bond correlations between protons and their attached
carbons.

e 2D HMBC (Heteronuclear Multiple Bond Correlation):
o Pulse Program: Standard HMBC sequence with gradient selection.
o F2 (*H) Spectral Width: 12-16 ppm.
o F1 (83C) Spectral Width: 220-250 ppm.
o Number of Increments: 512-1024 in the F1 dimension.
o Number of Scans per Increment: 32-64.
o HMBC Delay: Optimized for a long-range coupling constant of 8 Hz.

o Purpose: To identify long-range (2-4 bond) correlations between protons and carbons,
which is crucial for assembling the carbon skeleton.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structure elucidation of
Chisocheton compound F using NMR spectroscopy.
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Isolation & Purification

Chisocheton paniculatus

:

Solvent Extraction

¢

Column & Prep-HPLC

:

Pure Chisocheton Compound F
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1D NMR 2D NMR
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Data Analysis & Structure Determination
Determine Proton Environments Identify Carbon Types
(Chemical Shift, Multiplicity) (CH, CHz, CHs, C)

:

Establish Connectivity
(*H-1H, tH-13C correlations)

:

Propose Planar Structure

l

Determine Relative Stereochemistry
(NOESY/ROESY)

Final Structure of
Chisocheton Compound F

Click to download full resolution via product page

NMR Structure Elucidation Workflow
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This comprehensive approach, combining various NMR techniques, allows for the complete
and unambiguous structure determination of complex natural products like Chisocheton
compound F, paving the way for further biological evaluation and potential therapeutic
applications.

 To cite this document: BenchChem. [Application Notes and Protocols: Structure Elucidation
of Chisocheton Compound F via NMR Spectroscopy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12394182#nmr-spectroscopy-for-
chisocheton-compound-f-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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